molecular formula C5H15ClN2O2S B6194367 3-amino-N-ethylpropane-1-sulfonamide hydrochloride CAS No. 2680539-97-1

3-amino-N-ethylpropane-1-sulfonamide hydrochloride

Cat. No.: B6194367
CAS No.: 2680539-97-1
M. Wt: 202.7
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Description

3-amino-N-ethylpropane-1-sulfonamide hydrochloride is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of a sulfonamide group (-SO2NH2) attached to an ethylpropane chain, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-ethylpropane-1-sulfonamide hydrochloride typically involves the reaction of 3-amino-N-ethylpropane-1-sulfonamide with hydrochloric acid. The process can be summarized as follows:

    Starting Materials: 3-amino-N-ethylpropane-1-sulfonamide and hydrochloric acid.

    Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.

    Procedure: The 3-amino-N-ethylpropane-1-sulfonamide is dissolved in water, and hydrochloric acid is added dropwise with constant stirring. The mixture is then allowed to react for a specified period, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 3-amino-N-ethylpropane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides or alkoxides under basic conditions.

Major Products:

Scientific Research Applications

3-amino-N-ethylpropane-1-sulfonamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its role in developing new therapeutic agents, particularly in treating bacterial infections.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-ethylpropane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    3-Azidopropane-1-sulfonamide: Similar structure but contains an azido group instead of an amino group.

    Sulfanilamide: A well-known sulfonamide with a simpler structure.

Comparison:

Properties

CAS No.

2680539-97-1

Molecular Formula

C5H15ClN2O2S

Molecular Weight

202.7

Purity

95

Origin of Product

United States

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